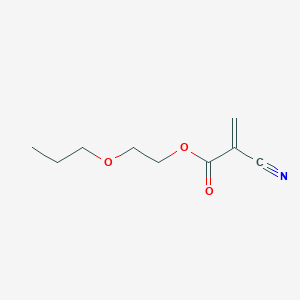

2-Propoxyethyl 2-cyanoprop-2-enoate

Description

2-Propoxyethyl 2-cyanoprop-2-enoate is an α,β-unsaturated ester featuring a cyano group at the β-position and a propoxyethyl ester moiety.

Properties

CAS No. |

72448-74-9 |

|---|---|

Molecular Formula |

C9H13NO3 |

Molecular Weight |

183.20 g/mol |

IUPAC Name |

2-propoxyethyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C9H13NO3/c1-3-4-12-5-6-13-9(11)8(2)7-10/h2-6H2,1H3 |

InChI Key |

XXISUJVWOBVITO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCOC(=O)C(=C)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Propoxyethyl 2-cyanoprop-2-enoate typically involves the esterification of 2-cyanoacrylic acid with 2-propoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

2-Propoxyethyl 2-cyanoprop-2-enoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-cyanoacrylic acid and 2-propoxyethanol.

Polymerization: The compound can undergo polymerization reactions, particularly in the presence of initiators such as peroxides or azo compounds, to form poly(2-cyanoacrylate) derivatives.

Addition Reactions: The cyano group can participate in nucleophilic addition reactions with reagents such as Grignard reagents or organolithium compounds to form substituted derivatives.

Common reagents used in these reactions include acids, bases, peroxides, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Propoxyethyl 2-cyanoprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propoxyethyl 2-cyanoprop-2-enoate primarily involves its ability to polymerize and form strong adhesive bonds. The cyano group and ester functionality play crucial roles in the polymerization process, which is initiated by the presence of moisture or other initiators. The resulting polymers exhibit high strength and durability, making them suitable for various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-cyanoprop-2-enoate (CAS 137-05-3)

- Structure: Methyl ester of 2-cyanoacrylic acid.

- Key Differences: Smaller ester group (methyl vs. propoxyethyl) reduces steric hindrance and molecular weight (MW: 111.1 g/mol vs. ~183.2 g/mol for 2-propoxyethyl analog). Applications: Intermediate in adhesives and biomedical materials.

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

- Structure : Ethyl ester with a 4-methoxyphenyl substituent.

- Key Differences :

2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenyl-carbamoyl)amino]prop-2-enoate

- Structure: Ethoxyethyl ester with a carbamoyl amino group.

- Key Differences: Additional hydrogen-bonding capability from the carbamoyl group, enabling supramolecular assembly in crystal structures .

2-Chloro-N-(2-propoxyethyl)acetamide Derivatives

- Structure : Propoxyethyl group linked to a chloroacetamide backbone.

- Key Differences :

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Analogs

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.